![molecular formula C8H5Cl2F3O B6335406 (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol CAS No. 189338-34-9](/img/structure/B6335406.png)
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol
Overview
Description
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound that is used in the synthesis of various other compounds . It is a key intermediate in the synthesis of fipronil, a highly effective broad-spectrum insecticide .
Synthesis Analysis
The synthesis of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” involves several steps. A key step in the synthesis of fipronil, which uses this compound as an intermediate, is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is characterized by the presence of a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group .Chemical Reactions Analysis
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” can undergo various chemical reactions. For instance, it can react with ethyl acetoacetate to afford a pyrazole compound . It can also react with other compounds to form various derivatives .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . It has a molecular weight of 245.03 . The compound is stable at normal temperatures for one year .Scientific Research Applications
Pesticide Synthesis
This compound is a key intermediate in the synthesis of Fipronil , a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .
Antibacterial Applications
Schiff base reduction derivatives, which include this compound, play a foundational role in antibacterial research .
Anti-Oxidation Research
These derivatives also have significant applications in anti-oxidation research .
Anti-Tumor Studies
The compound is also used in anti-tumor studies, contributing to the development of potential cancer treatments .
Catalysis
In the field of catalysis, this compound is used due to its reactivity and ability to facilitate various chemical reactions .
Biochemistry
In biochemistry, this compound is used in various research areas due to its unique chemical properties .
Functional Materials
This compound is also used in the development of functional materials, contributing to advancements in material science .
Medicine
In the medical field, this compound is used in the development of new drugs and treatments .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often associated with increased lipophilicity and enhanced binding to biological targets .
Biochemical Pathways
It’s known that the compound can undergo various chemical reactions, such as oxidation, reduction, photolysis, and hydrolysis .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its bioavailability due to increased lipophilicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its efficacy could be influenced by its physical form and the presence of other substances in its environment .
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGGUZKDAYQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol |
Synthesis routes and methods
Procedure details
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